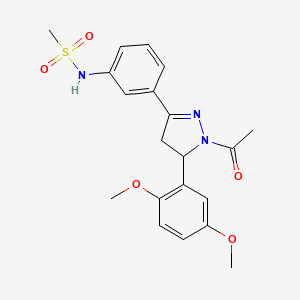
N-(3-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with an acetyl group and a dimethoxyphenyl group. The molecule also contains a phenyl ring and a methanesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The pyrazole ring is substituted with an acetyl group and a dimethoxyphenyl group. The molecule also contains a phenyl ring and a methanesulfonamide group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the acetyl group could undergo hydrolysis, and the methanesulfonamide group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the acetyl and methanesulfonamide groups could influence its solubility, and the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
Interaction and Solvation Dynamics
The scientific research into compounds structurally related to N-(3-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide primarily focuses on their interaction and solvation dynamics in various solvents. These studies provide valuable insights into the molecular interactions and properties of pyrazoline derivatives and related compounds.
- Molecular Interactions and Solvation Dynamics : Research on quinoxaline derivatives, which share structural similarities with the specified compound, reveals the impact of temperature and concentration on molecular interactions within solvents. These studies examine volumetric and acoustic properties to understand solute-solute, solute-solvent, and solvent-solvent interactions, contributing to our knowledge of chemical behavior and solvation dynamics (Raphael et al., 2015).
Synthesis and Characterization
Another avenue of research is the synthesis and characterization of pyrazoline derivatives, which are of interest due to their potential applications in materials science and as bioactive molecules.
- Synthesis Techniques : Studies demonstrate solvent-free methods for synthesizing pyrazoline derivatives, highlighting efficient approaches that yield compounds with varied substituents. These methods are significant for developing novel materials and drugs with tailored properties (Thirunarayanan & Sekar, 2016).
Biological Activity
Research into pyrazoline derivatives also extends into biological activity, where these compounds are evaluated for their potential therapeutic applications.
- Anti-inflammatory and Antimicrobial Properties : Novel pyrazoline derivatives bearing urea, thiourea, and sulfonamide moieties have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These studies are crucial for the development of new therapeutic agents with enhanced efficacy and specificity (Keche et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
N-[3-[2-acetyl-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13(24)23-19(17-11-16(27-2)8-9-20(17)28-3)12-18(21-23)14-6-5-7-15(10-14)22-29(4,25)26/h5-11,19,22H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPDIMZQJOXDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
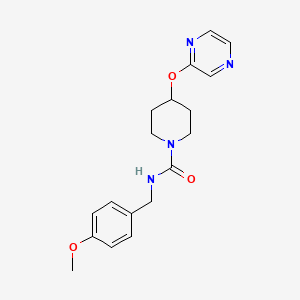
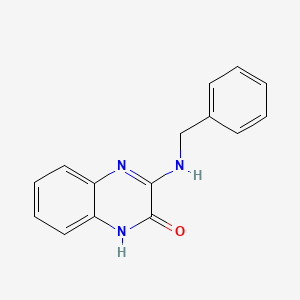

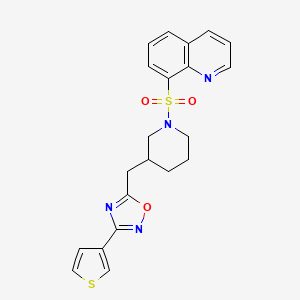
![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2609434.png)
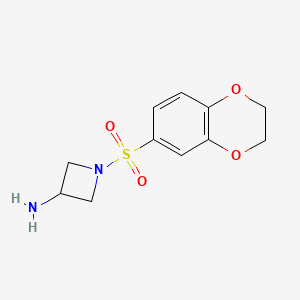
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2609436.png)
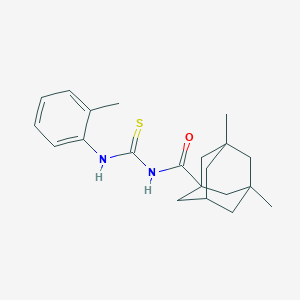
![(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone](/img/structure/B2609438.png)
![N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide](/img/structure/B2609439.png)
![7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2609442.png)
![1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine](/img/structure/B2609446.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
